![molecular formula C7H6N2O B2376035 2-Pyridinecarbonitrile, 5-hydroxy-6-methyl- CAS No. 1211589-52-4](/img/structure/B2376035.png)
2-Pyridinecarbonitrile, 5-hydroxy-6-methyl-
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Description
“2-Pyridinecarbonitrile, 5-hydroxy-6-methyl-” is a chemical compound with the molecular formula C7H6N2O . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of “2-Pyridinecarbonitrile, 5-hydroxy-6-methyl-” or similar compounds often involves reactions with other chemicals. For instance, hydrazide derivatives were synthesized via reaction of 3-cyano-pyridinacetohydrazide with benzoylchloride and the appropriate aldehyde .Scientific Research Applications
Synthesis and Reactivity
- 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile, a related compound, is converted into various derivatives through reactions with benzene-sulfonyl chloride and other agents. X-ray analysis demonstrates the structures of these derivatives (Katritzky, Rachwał, Smith, & Steel, 1995).
- Synthesis and structural analysis of pyridine derivatives, including 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, have been conducted, revealing insights into their molecular structure and supramolecular interactions (Tranfić, Halambek, Cetina, & Jukić, 2011).
Chemical Properties and Analysis
- 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, a similar compound, shows reactions with alkyl- and arylamines, demonstrating its chemical reactivity and potential for creating diverse chemical structures (Azuma, Morone, Nagayama, Kawamata, & Sato, 2003).
- An FTIR study on H-mordenites, using pyridine as a probe, provides insights into the accessibility of protonic sites in certain chemical structures, highlighting the use of pyridine derivatives in spectroscopic analysis (Bevilacqua, Alejandre, Resini, Casagrande, Ramírez, & Busca, 2002).
Applications in Corrosion Inhibition
- The use of pyridine derivatives, including 2-pyridinecarbonitrile, in corrosion inhibition for mild steel in hydrochloric acid has been studied, showing their effectiveness in protecting metal surfaces (Ansari, Quraishi, & Singh, 2015).
- Experimental studies on 2-pyridinecarbonitrile as a corrosion inhibitor for mild steel in hydrochloric acid solution confirm its adsorption and protective properties, demonstrating its potential application in material sciences (Yıldız, Döner, Doğan, & Dehri, 2014).
Synthesis and Potential Biological Activity
- Synthesis of substituted 3-pyridinecarbonitriles, including related compounds, has been explored with an emphasis on their potential biological activity. This research contributes to understanding the biomedical applications of such compounds (Kappe & Kappe, 1989).
properties
IUPAC Name |
5-hydroxy-6-methylpyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-7(10)3-2-6(4-8)9-5/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REROTIHWEKPFOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinecarbonitrile, 5-hydroxy-6-methyl- | |
CAS RN |
1211589-52-4 |
Source
|
Record name | 5-hydroxy-6-methylpyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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